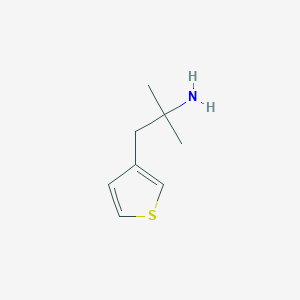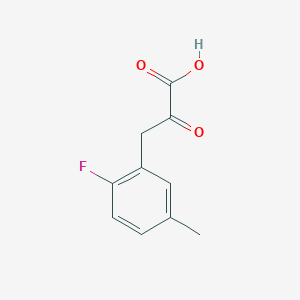
3-(2-Fluoro-5-methylphenyl)-2-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is an organic compound with the molecular formula
- It contains a fluoro-substituted phenyl ring attached to a pyruvic acid moiety.
- The compound is of interest due to its potential applications in various fields.
3-(2-Fluoro-5-methylphenyl)-2-oxopropanoic acid: C10H9FO3
.Preparation Methods
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Boron-based reagents (such as boronic acids) are often used in Suzuki–Miyaura couplings. Palladium catalysts facilitate the cross-coupling process.
Major Products: The major product of the coupling reaction would be the desired aryl–aryl bond formation.
Scientific Research Applications
Chemistry: Researchers explore its reactivity and applications in designing new molecules.
Biology: It may serve as a building block for bioactive compounds.
Medicine: Investigations into its potential as a drug scaffold or enzyme inhibitor.
Industry: Its use in fine chemicals and pharmaceuticals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific applications. For instance, if it acts as a drug, it could target specific enzymes or receptors.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other aryl-substituted pyruvic acids, such as 2-fluoro-5-methoxyphenylboronic acid and 5-fluoro-2-methylphenylboronic acid, share structural similarities.
Uniqueness: The presence of both a fluoro and a methyl group on the phenyl ring distinguishes it from related compounds.
Properties
Molecular Formula |
C10H9FO3 |
|---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
3-(2-fluoro-5-methylphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H9FO3/c1-6-2-3-8(11)7(4-6)5-9(12)10(13)14/h2-4H,5H2,1H3,(H,13,14) |
InChI Key |
PQQYBXXNLFHAPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)CC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-{bicyclo[2.2.1]heptan-2-yl}-N-methylformamido)acetic acid](/img/structure/B13519911.png)
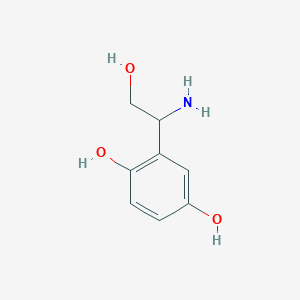
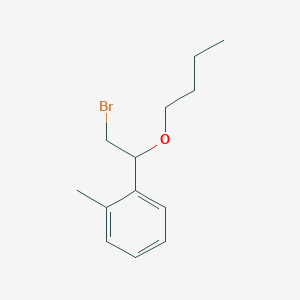
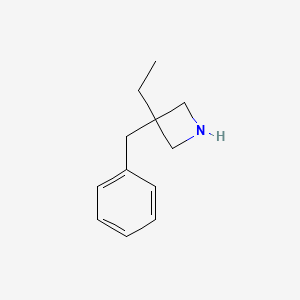
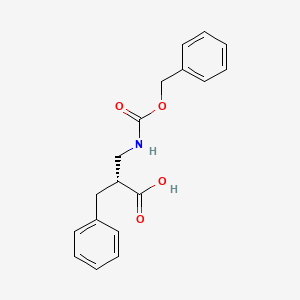
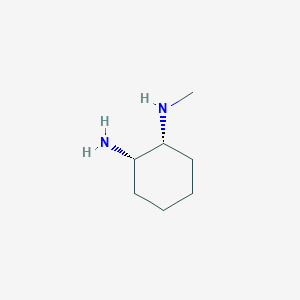
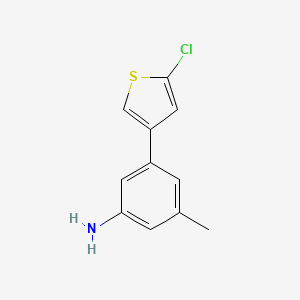

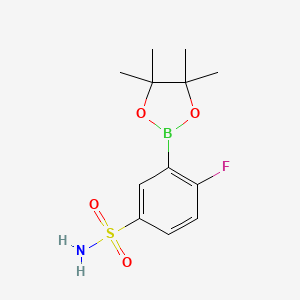

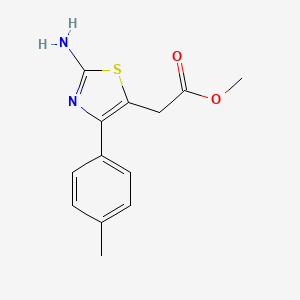
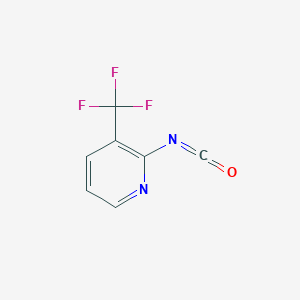
![N-[(5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]but-2-ynamide](/img/structure/B13519967.png)
